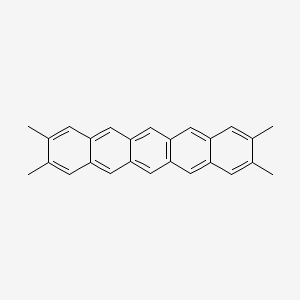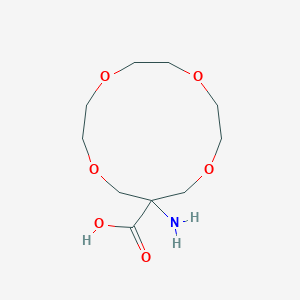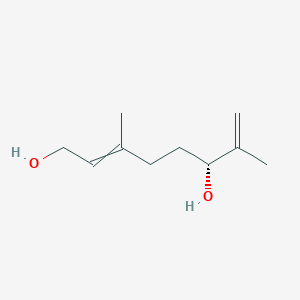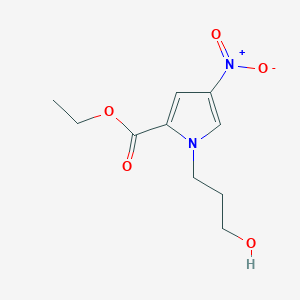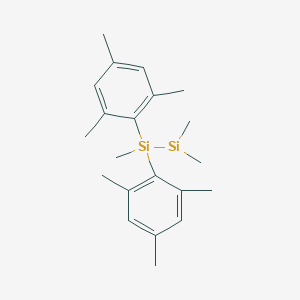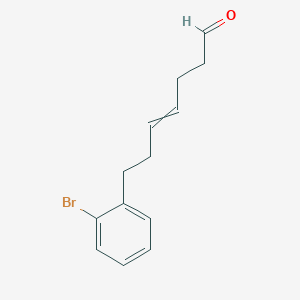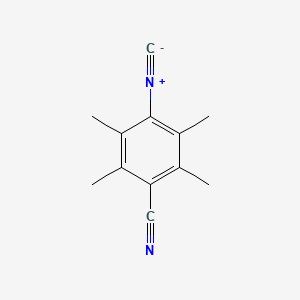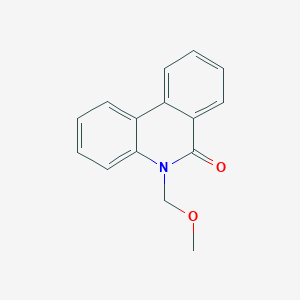![molecular formula C42H82N2O2 B14238074 N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]dioctadecanamide CAS No. 394653-28-2](/img/structure/B14238074.png)
N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]dioctadecanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-[(1R,2R)-Cyclohexane-1,2-diyl]dioctadecanamide: is an organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with two octadecanamide groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[(1R,2R)-Cyclohexane-1,2-diyl]dioctadecanamide typically involves the reaction of (1R,2R)-cyclohexane-1,2-diamine with octadecanoic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction is usually performed in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of N,N’-[(1R,2R)-Cyclohexane-1,2-diyl]dioctadecanamide involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions: N,N’-[(1R,2R)-Cyclohexane-1,2-diyl]dioctadecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the amide groups, potentially converting them into amines.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
科学研究应用
Chemistry: N,N’-[(1R,2R)-Cyclohexane-1,2-diyl]dioctadecanamide is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology: In biological research, this compound is investigated for its potential as a drug delivery agent due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory agent and in the treatment of certain diseases.
Industry: In industrial applications, N,N’-[(1R,2R)-Cyclohexane-1,2-diyl]dioctadecanamide is used as a surfactant and emulsifier in various formulations, including cosmetics and pharmaceuticals.
作用机制
The mechanism by which N,N’-[(1R,2R)-Cyclohexane-1,2-diyl]dioctadecanamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. The pathways involved may include inhibition of inflammatory mediators and modulation of cell signaling pathways.
相似化合物的比较
N,N’-Dimethyl-1,2-cyclohexanediamine: This compound has a similar cyclohexane core but with dimethyl groups instead of octadecanamide groups.
N,N’-Bis(2-hydroxyethyl)-1,2-cyclohexanediamine: Another similar compound with hydroxyethyl groups.
Uniqueness: N,N’-[(1R,2R)-Cyclohexane-1,2-diyl]dioctadecanamide is unique due to its long-chain octadecanamide groups, which impart distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions, such as in drug delivery and surfactant formulations.
属性
CAS 编号 |
394653-28-2 |
|---|---|
分子式 |
C42H82N2O2 |
分子量 |
647.1 g/mol |
IUPAC 名称 |
N-[(1R,2R)-2-(octadecanoylamino)cyclohexyl]octadecanamide |
InChI |
InChI=1S/C42H82N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-41(45)43-39-35-33-34-36-40(39)44-42(46)38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39-40H,3-38H2,1-2H3,(H,43,45)(H,44,46)/t39-,40-/m1/s1 |
InChI 键 |
LCIKXZXTGWISSW-XRSDMRJBSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H]1CCCC[C@H]1NC(=O)CCCCCCCCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1CCCCC1NC(=O)CCCCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1-(2-Fluorophenyl)ethylidene]propanedinitrile](/img/structure/B14238005.png)

![Pyrido[3,2-D][1,3]oxazepine](/img/structure/B14238016.png)
![3,7-Diphenyl-4,5,7,7a-tetrahydro-2H-furo[2,3-c]pyran-2-one](/img/structure/B14238017.png)
![N'-[(1S)-1-cyclohexylethyl]-N-(3,3-diphenylpropyl)ethane-1,2-diamine](/img/structure/B14238020.png)
